1-(2,2-difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl) (aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential as a drug candidate is explored due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, facilitating binding to specific proteins or enzymes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: A fluorinated compound used as a solvent.
2,2-Difluoro-1-methylcyclopropanecarboxylic acid: Another fluorinated compound with applications in organic synthesis.
Uniqueness: 1-(2,2-Difluoroethyl)-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structure, which combines the pyrazole ring with the difluoroethyl and methoxycarbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-5-methoxycarbonylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O4/c1-16-8(15)4-2-5(7(13)14)12(11-4)3-6(9)10/h2,6H,3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSSYSHXQZUJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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